

# Gastrodin in Migraine Prophylaxis: A Comparative Clinical Guide

Author: BenchChem Technical Support Team. Date: December 2025

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For researchers and drug development professionals, this guide provides a comparative analysis of **Gastrodin** against established prophylactic treatments for migraine. The data is compiled from a meta-analysis of clinical trials and compared with findings from placebo-controlled studies of other common migraine medications.

## **Efficacy and Safety of Gastrodin**

A meta-analysis of 16 randomized controlled trials (RCTs) involving 1,332 participants suggests that **Gastrodin** is effective and safe for treating migraine.[1][2][3] The analysis showed that **Gastrodin** significantly reduced the frequency, pain degree, and duration of migraine attacks. [1][3] However, it is important to note that most of these studies evaluated **Gastrodin** in combination with conventional treatments rather than as a monotherapy against a placebo.

Key Findings from the Meta-Analysis:

- Improved Clinical Efficacy: **Gastrodin** combined with conventional treatment showed a significantly higher effective rate compared to conventional treatment alone.[1]
- Pain Reduction: The use of **Gastrodin** led to a notable decrease in pain scores.[1]
- Reduced Attack Frequency and Duration: A significant reduction in the number of migraine attacks and their duration was observed with Gastrodin treatment.[1]



Currently, a multicenter, randomized, double-blind, placebo-controlled trial, known as the EASTERN study, is underway to evaluate the efficacy and tolerability of oral **Gastrodin** for medication overuse headache, which frequently presents with migraine-like features.[4][5][6][7] The results of this study will provide more definitive evidence on the role of **Gastrodin** as a standalone prophylactic treatment.

## Comparative Efficacy of Migraine Prophylaxis Treatments

To provide a clear comparison, the following tables summarize the efficacy data from placebocontrolled trials of **Gastrodin** (meta-analysis data) and other commonly prescribed migraine prophylactic medications.

Table 1: Reduction in Mean Monthly Migraine Days

Treatment	Dosage	Change from Baseline (vs. Placebo)	Source
Gastrodin	Varies (often adjunctive)	Statistically significant reduction in frequency	[1]
Topiramate	100 mg/day	-1.0 days	
Propranolol	160 mg/day	-1.3 days	
Amitriptyline	25-50 mg/day	Statistically significant reduction in frequency	
Erenumab	70 mg/month	-2.9 days	
Erenumab	140 mg/month	-3.2 days	-

Table 2: Responder Rate (≥50% Reduction in Migraine Frequency)



Treatment	Dosage	Responder Rate	Placebo Responder Rate	Source
Gastrodin	Varies (often adjunctive)	Significantly higher than control	Varies	[1]
Topiramate	100 mg/day	47%	23%	
Propranolol	160 mg/day	44%	22%	_
Amitriptyline	25-50 mg/day	38%	24%	
Erenumab	70 mg/month	43.3%	26.6%	_
Erenumab	140 mg/month	50.0%	26.6%	_

## **Experimental Protocols**

A well-designed placebo-controlled clinical trial is crucial for determining the efficacy and safety of a new treatment. The following protocol is based on the EASTERN study for oral **Gastrodin**. [4][5][6][7]

#### **EASTERN Trial Protocol Summary:**

- Study Design: A multicenter, randomized, double-blind, parallel-group, placebo-controlled trial.
- Participants: Patients meeting the International Classification of Headache Disorders, 3rd edition (ICHD-3) criteria for medication overuse headache.
- Intervention:

• Treatment Group: Oral Gastrodin

Control Group: Placebo

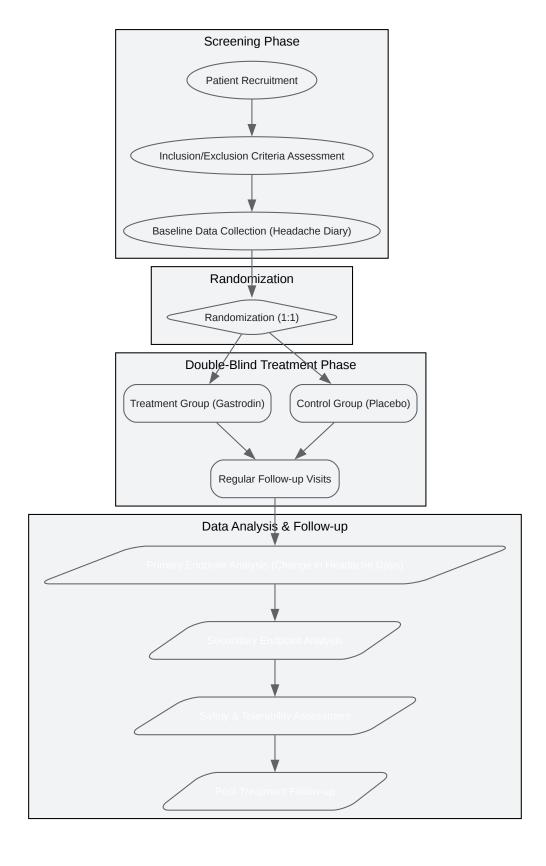
Phases:



- Screening Period (28 days): Patient eligibility is assessed.
- Double-blind Phase (12 weeks): Patients receive either **Gastrodin** or a placebo.
- Follow-up Period (to week 24): Post-treatment effects are monitored.
- Primary Endpoint: Mean change in the frequency of monthly headache days.
- Secondary Endpoints:
  - Proportion of patients with remitted medication overuse headache.
  - Change in headache pain intensity.
  - Headache Impact Test (HIT-6) score.
  - 50% responder rate.
  - Monthly acute medication intake days.
  - Short Form 36-Item Health Survey (SF-36) score.

Below is a visual representation of a typical placebo-controlled clinical trial workflow.





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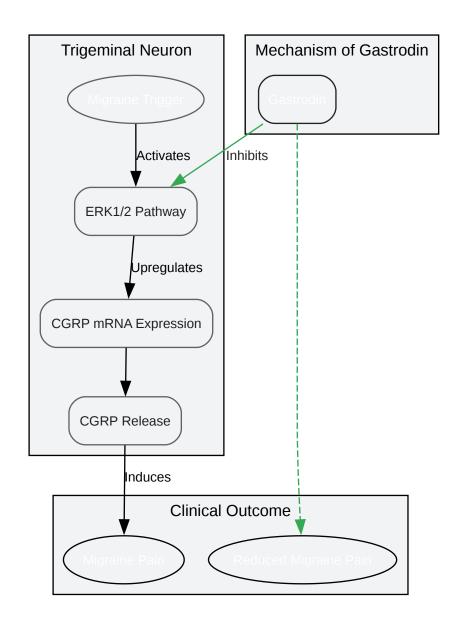
Workflow of a Placebo-Controlled Clinical Trial.



## **Signaling Pathways**

**Gastrodin** is believed to exert its anti-migraine effects through various mechanisms, including the modulation of Calcitonin Gene-Related Peptide (CGRP), a key neuropeptide in migraine pathophysiology. Animal studies suggest that **Gastrodin** may reduce the expression of CGRP and inhibit the ERK1/2 signaling pathway in the trigeminal ganglion.

The following diagram illustrates the proposed signaling pathway of **Gastrodin** in relation to migraine.



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Proposed Signaling Pathway of **Gastrodin** in Migraine.

In conclusion, while existing evidence from a meta-analysis is promising, the forthcoming results from placebo-controlled trials like the EASTERN study are essential to fully understand the efficacy and clinical utility of **Gastrodin** as a monotherapy for migraine prophylaxis in comparison to established treatments.

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- To cite this document: BenchChem. [Gastrodin in Migraine Prophylaxis: A Comparative Clinical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674634#placebo-controlled-clinical-trial-of-gastrodin-for-migraine]

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